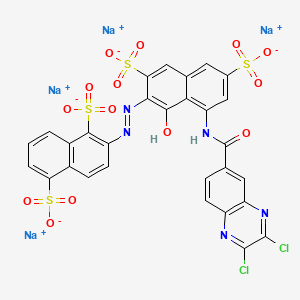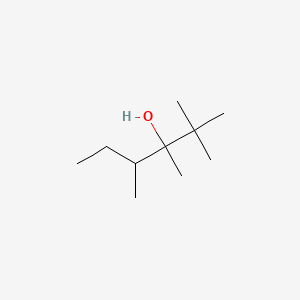
2,2,3,4-Tetramethylhexan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3,4-Tetramethylhexan-3-ol is an organic compound with the molecular formula C₁₀H₂₂O. It is a tertiary alcohol, meaning the hydroxyl group (-OH) is attached to a carbon atom that is connected to three other carbon atoms. This compound is part of the broader class of aliphatic alcohols and is known for its branched structure, which contributes to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,2,3,4-Tetramethylhexan-3-ol can be synthesized through the reaction of a suitable ketone with a Grignard reagent. For example, the reaction of 2,2,3,4-tetramethyl-3-hexanone with methylmagnesium bromide (a Grignard reagent) in the presence of anhydrous ether can yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of Grignard reagents and ketones under controlled conditions to ensure high yield and purity. The process typically requires careful handling of reagents and solvents to prevent side reactions and ensure the desired product is obtained.
Análisis De Reacciones Químicas
Types of Reactions
2,2,3,4-Tetramethylhexan-3-ol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding ketone, 2,2,3,4-tetramethyl-3-hexanone, using oxidizing agents such as chromic acid or potassium permanganate.
Reduction: Reduction reactions can convert the ketone back to the alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Chromic acid (H₂CrO₄), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)
Major Products Formed
Oxidation: 2,2,3,4-Tetramethyl-3-hexanone
Reduction: this compound (from the ketone)
Substitution: Alkyl halides (e.g., 2,2,3,4-tetramethylhexyl chloride)
Aplicaciones Científicas De Investigación
2,2,3,4-Tetramethylhexan-3-ol has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying the reactivity of tertiary alcohols.
Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.
Mecanismo De Acción
The mechanism of action of 2,2,3,4-tetramethylhexan-3-ol involves its interactions with various molecular targets and pathways. As a tertiary alcohol, it can participate in hydrogen bonding and other intermolecular interactions, influencing its reactivity and effects. The hydroxyl group can act as a nucleophile, participating in substitution and elimination reactions. Additionally, the branched structure of the compound can affect its steric properties, influencing its interactions with enzymes and other biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
2,2,3,4-Tetramethylhexane: A hydrocarbon with a similar branched structure but lacking the hydroxyl group.
2,2,3,4-Tetramethyl-3-hexanone: The corresponding ketone formed by the oxidation of 2,2,3,4-tetramethylhexan-3-ol.
2,2,3,4-Tetramethylpentan-3-ol: A similar tertiary alcohol with one fewer carbon atom in the main chain.
Uniqueness
This compound is unique due to its specific branched structure and the presence of a tertiary hydroxyl group
Propiedades
Número CAS |
66256-63-1 |
|---|---|
Fórmula molecular |
C10H22O |
Peso molecular |
158.28 g/mol |
Nombre IUPAC |
2,2,3,4-tetramethylhexan-3-ol |
InChI |
InChI=1S/C10H22O/c1-7-8(2)10(6,11)9(3,4)5/h8,11H,7H2,1-6H3 |
Clave InChI |
SAFMWGCEQYLRLS-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(C)(C(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7,7'-[Ethane-1,2-diylbis(oxy)]bis(4-phenyl-2H-1-benzopyran-2-one)](/img/structure/B14468373.png)
![9-Ethyl-3-[5-(naphthalen-2-YL)-1,3,4-oxadiazol-2-YL]-9H-carbazole](/img/structure/B14468374.png)
![Acetic acid, [3-(3-chloro-4-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt](/img/structure/B14468376.png)
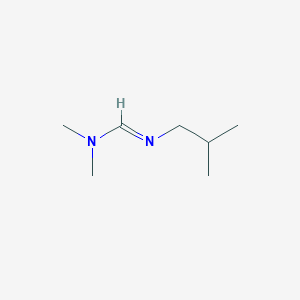
![2,2'-Methylenebis{6-[(4-methoxyphenyl)methylidene]cyclohexan-1-one}](/img/structure/B14468390.png)
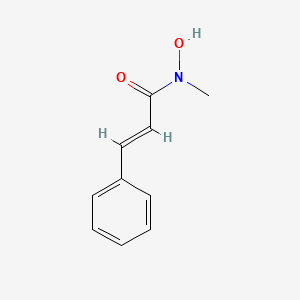
![[2,2'-Thiobis (4-t-octylphenolate)]-2-ethylhexylamine nickel (II)](/img/structure/B14468406.png)

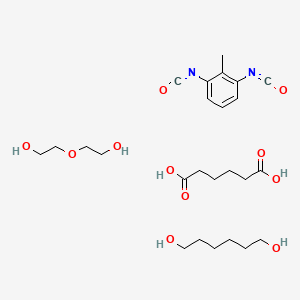
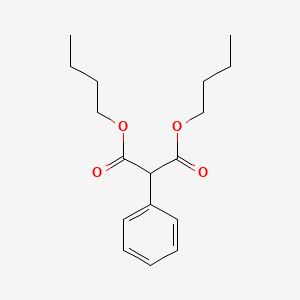
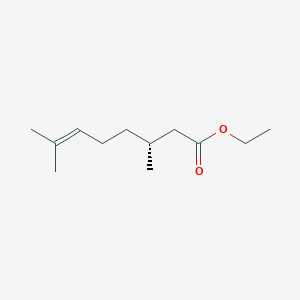
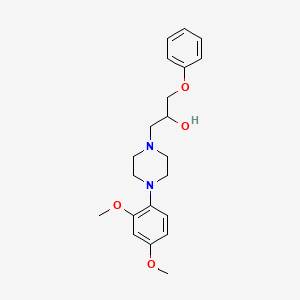
![6-[(2-Aminophenyl)methyl]-5-bromopyrimidine-2,4(1H,3H)-dione](/img/structure/B14468436.png)
